molecular formula C10H14N2O3 B13527901 5-(1-Methylpiperidin-2-yl)isoxazole-3-carboxylic acid

5-(1-Methylpiperidin-2-yl)isoxazole-3-carboxylic acid

Cat. No.: B13527901
M. Wt: 210.23 g/mol
InChI Key: SJBDMFKYCZTSGI-UHFFFAOYSA-N
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Description

5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid is a compound that features a piperidine ring, an oxazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the formation of the piperidine and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the piperidine ring can be synthesized through hydrogenation of substituted pyridines using a cobalt catalyst . The oxazole ring can be formed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The use of water as a solvent in some steps can enhance the environmental friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The piperidine and oxazole rings can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of both the piperidine and oxazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-12-5-3-2-4-8(12)9-6-7(10(13)14)11-15-9/h6,8H,2-5H2,1H3,(H,13,14)

InChI Key

SJBDMFKYCZTSGI-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C2=CC(=NO2)C(=O)O

Origin of Product

United States

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